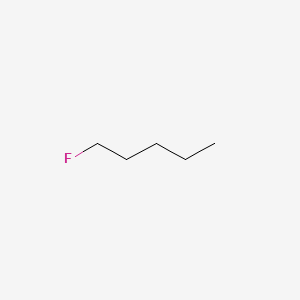

1-Fluoropentane

説明

Significance of Organofluorine Compounds in Advanced Chemical Synthesis and Materials Science

The unique characteristics of the carbon-fluorine (C-F) bond are central to the importance of organofluorine compounds. Fluorine is the most electronegative element, resulting in a highly polarized and exceptionally strong C-F bond. This bond strength contributes to the high thermal and chemical stability of fluorinated compounds. numberanalytics.com

In the realm of advanced chemical synthesis , the introduction of fluorine can significantly influence a molecule's reactivity and properties. For instance, it is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. The presence of fluorine can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. numberanalytics.comdomainex.co.uk

In materials science , organofluorine compounds are integral to the creation of high-performance materials. numberanalytics.com Fluoropolymers, such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF), are known for their exceptional chemical resistance and thermal stability. numberanalytics.comresearchgate.net These properties make them suitable for a wide array of applications, including non-stick coatings, seals, and membranes for fuel cells. numberanalytics.comresearchgate.net Furthermore, fluorinated materials are used in the design of liquid crystal displays, solar cells, and as photoresist materials in lithography. researchgate.net

Contextualizing 1-Fluoropentane within Monofluorinated Alkanes Research

This compound, a member of the monofluorinated alkane family, serves as a valuable model compound for fundamental research and as a versatile building block in organic synthesis. Its simple, linear structure, with a single fluorine atom at the terminal position, provides an ideal system for studying the effects of fluorine substitution on the properties of alkanes.

Research on monofluorinated alkanes like this compound is crucial for understanding the nuanced effects of a single fluorine atom on a molecule's behavior. This knowledge is transferable to the design of more complex fluorinated molecules with desired properties. Studies involving this compound have explored its use in the synthesis of other organofluorine compounds and its behavior in various chemical reactions, such as dehydrofluorination. rsc.org For instance, it has been used in the synthesis of halodecaboranes and in spectroscopic investigations. sigmaaldrich.com

Historical Development of Fluoroalkane Chemistry and Methodologies

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. The first synthesis of an organofluorine compound, methyl fluoride, was reported in 1835. A significant early contribution was made by Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen with fluoride, a foundational method for many modern fluorochemical processes.

The systematic synthesis of haloalkanes, including fluoroalkanes, gained traction in the 19th century with the advancement of organic chemistry. wikipedia.org However, the development of organofluorine chemistry was initially slow due to the challenges of handling highly reactive fluorinating agents.

A major breakthrough came with the work of Frédéric Swarts, who pioneered the use of antimony trifluoride for halogen exchange reactions, making the synthesis of some fluorinated compounds more accessible. numberanalytics.com The industrial phase of organofluorine chemistry began in the 1920s and 1930s with the discovery and commercialization of chlorofluorocarbons (CFCs) like Freon as refrigerants. numberanalytics.com

Key synthetic methodologies that have shaped the field include:

Halogen Exchange (Halex) Reactions: This involves the replacement of a halogen (typically chlorine or bromine) with fluorine using a fluoride salt, such as potassium fluoride.

Direct Fluorination: The reaction of hydrocarbons with elemental fluorine, a highly exothermic process requiring careful control. wikipedia.org

Electrochemical Fluorination (ECF): Anodic oxidation of organic compounds in hydrogen fluoride. wikipedia.org

From Alcohols: Conversion of alcohols to alkyl fluorides. wikipedia.org

Schiemann Reaction: A method for synthesizing aromatic fluorides from diazonium salts, discovered in 1927.

These and more recently developed methods have made the synthesis of a wide range of fluoroalkanes, including this compound, more efficient and have broadened their applications in various scientific fields.

Physicochemical Properties of this compound

This compound is a colorless liquid with a molecular formula of C₅H₁₁F. fluorochem.co.uk Its properties are a direct reflection of its molecular structure, a five-carbon chain with a terminal fluorine atom.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁F | sigmaaldrich.com |

| Molecular Weight | 90.14 g/mol | sigmaaldrich.comsigmaaldrich.comcas.org |

| Boiling Point | 62-63 °C | sigmaaldrich.comsigmaaldrich.com |

| Density | 0.789 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.36 | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | -120 °C | cas.org |

| Flash Point | -22 °C | fluorochem.co.uk |

Spectroscopic Data of this compound

Spectroscopic analysis provides crucial information about the structure and bonding within the this compound molecule.

| Spectroscopic Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | The chemical shift of the α-protons (protons on the carbon adjacent to the fluorine) is influenced by the high electronegativity of the fluorine atom, causing a downfield shift compared to other haloalkanes. | |

| ¹³C NMR | Available spectra provide detailed information on the carbon framework. | |

| FTIR | Infrared spectra reveal the characteristic vibrational frequencies of the C-H and C-F bonds. | spectrabase.com |

| Raman Spectroscopy | Raman spectra offer complementary vibrational data. |

Synthesis and Reactions of this compound

Synthetic Methodologies

This compound can be synthesized through several established methods in organofluorine chemistry.

Halogen Exchange Reactions: A common and practical method involves the reaction of a pentyl halide, such as 1-chloropentane (B165111) or 1-bromopentane, with a source of fluoride ions like potassium fluoride (KF). This nucleophilic substitution reaction replaces the heavier halogen with fluorine.

From Alcohols: Alcohols can be converted to the corresponding fluoroalkanes, though this transformation often requires specific reagents to activate the hydroxyl group. wikipedia.org

Direct Fluorination: While theoretically possible, the direct reaction of pentane (B18724) with fluorine gas is highly energetic and difficult to control, often leading to a mixture of products and degradation.

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by the strong, polar carbon-fluorine bond.

Nucleophilic Substitution: The fluorine atom can act as a leaving group in substitution reactions, although it is a poorer leaving group compared to other halogens due to the strength of the C-F bond. These reactions typically require strong nucleophiles.

Elimination Reactions: Under certain conditions, this compound can undergo elimination of hydrogen fluoride (HF) to form pentene isomers. rsc.org For example, catalytic dehydrofluorination using germylium ions has been shown to produce 2-pentene (B8815676) isomers. rsc.org

C-F Bond Activation: Research has focused on the activation of the typically inert C-F bond. This can be achieved using strong Lewis acids or transition metal complexes, opening pathways for further functionalization. rsc.org

Applications in Chemical Research

This compound's utility in research stems from its role as both a simple model compound and a synthetic intermediate.

Use as a Non-polar Solvent and Reagent

Due to its physical properties, this compound can be used as a non-polar solvent in specific chemical processes. Its volatility facilitates easy removal after a reaction. As a reagent, it serves as a source of the pentyl group or as a precursor for introducing a fluorine atom into more complex molecules.

Role in Mechanistic Studies and as a Synthetic Building Block

This compound is a valuable tool for studying reaction mechanisms, particularly those involving C-F bond activation and elimination. rsc.org Its simple structure allows for clear analysis of reaction outcomes. In synthetic chemistry, it is used as a building block for creating more elaborate fluorinated compounds. For example, it has been employed in the synthesis of halodecaboranes, demonstrating its utility in specialized synthetic procedures. sigmaaldrich.com It has also been used in spectroscopic studies, such as investigations into the dual luminescence of 4-dimethylaminobenzonitrile. sigmaaldrich.com

Structure

3D Structure

特性

IUPAC Name |

1-fluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPRBXUJOQLYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060463 | |

| Record name | Pentane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-50-7 | |

| Record name | 1-Fluoropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FLUOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB0HUH34H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Fluoropentane and Analogous N Fluoroalkanes

Strategies for Carbon-Fluorine Bond Formation at Terminal Alkanes

The creation of a carbon-fluorine bond is a central goal in organofluorine chemistry. wikipedia.org For terminal alkanes like pentane (B18724), this typically involves either replacing an existing halogen with fluorine or directly functionalizing a C-H bond.

Direct Fluorination Approaches and Reagent Development

Direct fluorination involves the direct reaction of a hydrocarbon with a fluorinating agent to form a carbon-fluorine bond, often by functionalizing a C-H bond. This approach is attractive due to its atom economy but can be challenging to control due to the high reactivity of many fluorinating agents.

Electrophilic fluorination is a process where a source of "electrophilic fluorine" (a species that reacts as if it were F+) is used to fluorinate a nucleophilic carbon center. While more commonly applied to electron-rich substrates like aromatics and enolates, methods for the electrophilic fluorination of alkanes are an area of ongoing research.

The direct fluorination of alkanes like pentane with elemental fluorine (F2) is possible but is a highly exothermic and often non-selective process that can lead to a mixture of fluorinated products and fragmentation of the carbon skeleton. smolecule.comlbl.gov To achieve greater control and selectivity, milder and more selective electrophilic fluorinating reagents have been developed. These include N-F reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI). While the direct electrophilic fluorination of unactivated alkanes remains a significant challenge, advancements in catalysis are beginning to provide solutions. For example, silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor offers a route to alkyl fluorides under mild conditions.

| Reagent Type | Examples | Substrate Type | Characteristics |

| Elemental Fluorine | F₂ | Alkanes | Highly reactive, often non-selective. smolecule.comlbl.gov |

| N-F Reagents | Selectfluor, NFSI | Alkenes, Aromatics, Alkanes (with catalysis) | Milder, more selective than F₂. |

This table outlines different types of electrophilic fluorinating agents and their general applications.

Radical Fluorination Pathways

Radical fluorination offers a direct route to introduce fluorine into alkane chains. While direct fluorination of pentane with fluorine gas can yield 1-fluoropentane, it often results in a mixture of fluorinated products. A more controlled approach involves photochemical methods. For instance, the use of a photocatalyst like 9-fluorenone (B1672902) under visible-light irradiation can generate a photoexcited aryl ketone. This excited species is capable of hydrogen atom transfer (HAT) to create a benzylic radical, which can then react with a fluorine atom transfer (FAT) reagent like Selectfluor to yield the desired benzyl (B1604629) fluoride (B91410). While this example focuses on benzylic C-H bonds, the underlying principle of generating a carbon-centered radical followed by fluorination is a key strategy in radical fluorination pathways.

Reductive Defluorination and Hydrodefluorination Pathways

Reductive defluorination and hydrodefluorination present alternative strategies for the synthesis and modification of fluoroalkanes. These methods involve the cleavage of a carbon-fluorine bond and its replacement with a carbon-hydrogen bond.

Catalytic hydrodefluorination (HDF) of unactivated fluoroalkanes can be achieved under mild conditions using P(III) Lewis acids. idexlab.com Mechanistic studies suggest that the activation of the C-F bond by the phosphorus center is a crucial step. idexlab.com Another approach involves the use of a hydrogen-bridged naphtyldigermylium ion, which has been shown to catalyze the hydrodefluorination of C(sp3)–F bonds using triethylsilane as a hydrogen source.

Highly Lewis acidic nanoscopic aluminum chlorofluoride (ACF) can also catalyze the dehydrofluorination of fluoroalkanes in the presence of a hydrogen source like HSnBu3. researchgate.net Mechanistic investigations point to an initial interaction between the ACF and the tin hydride, rather than the fluoroalkane. researchgate.net The ACF surface is capable of activating the C-F bond of fluoroalkanes even without additives, presumably by forming a carbenium ion-like species through fluoride abstraction. researchgate.net

| Catalyst System | Reactant | Product | Conditions | Reference |

| [(bipy)PPh]2+ / [(terpy)PPh]2+ | Unactivated Fluoroalkanes | Alkanes | 25 or 50 °C | idexlab.com |

| Naphtyldigermylium ion | C(sp3)–F bonds | C(sp3)–H bonds | Et3SiH as hydrogen source | |

| Aluminum Chlorofluoride (ACF) | Fluoroalkanes | Alkenes | HSnBu3 as hydrogen source | researchgate.net |

Silanes and germanes play a significant role as hydrogen sources and promoters in defluorination reactions. In the presence of hydrosilane, the cation [(C6F5)3PF]+ can catalyze the hydrodefluorination of fluoroalkanes, yielding alkanes and fluorosilane. The use of triethylsilane as a hydrogen source with a naphtyldigermylium ion catalyst also results in hydrodefluorination.

Interestingly, the choice between a silane (B1218182) and a germane (B1219785) can influence the reaction pathway. While silanes typically lead to hydrodefluorination products, the use of germanes like Et3GeH or nBu3GeH with germylium ion catalysts can promote dehydrofluorination reactions, yielding olefins and dihydrogen. For example, when this compound is used as a starting material with a germylium ion catalyst, 2-pentene (B8815676) isomers are formed, supporting the formation of an intermediate carbenium-like ion. This contrasts with the hydrodefluorination observed when HSiEt3 is used as the hydrogen source with the same catalyst.

Catalytic Hydrodefluorination Mechanisms

Synthesis of Complex Molecules Utilizing Fluoroalkane Building Blocks

This compound and other monofluorinated alkyl chains serve as valuable building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. guidechem.com

Intermediate Role of this compound in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. Its linear structure and the presence of a single, reactive fluorine atom allow for controlled manipulations in the creation of more complex molecules. It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by a nucleophile, enabling the introduction of other functional groups. For instance, 1-chloro-5-fluoropentane, a related compound, is used as an intermediate where its dual halogen substituents allow it to participate in nucleophilic substitution reactions, which is particularly valuable in pharmaceutical development. this compound can also be a precursor to other functionalized pentane derivatives, such as this compound-2,4-dione, which is an important intermediate for various pharmaceuticals and agrochemicals. lookchem.com

Incorporation of Monofluorinated Alkyl Chains into Heterocyclic Systems

The incorporation of monofluorinated alkyl chains into heterocyclic systems is a significant strategy in medicinal chemistry and materials science. rsc.org The monofluoromethyl group is a bioisostere of several common functional groups, and its introduction can improve a molecule's activity, stability, and pharmacokinetic properties.

Methodologies for incorporating these chains include the direct monofluoromethylation of N-heterocyclic compounds using reagents like fluoriodomethane. Another approach involves the synthesis of heterocyclic structures from building blocks already containing the monofluorinated chain. For example, fluorous synthesis techniques utilize molecules containing a perfluorinated domain to facilitate separation and purification during the synthesis of heterocyclic systems. This has been applied in the synthesis of 3H-quinazoline-4-ones using a fluorous triphenylphosphine.

Furthermore, N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the enantioselective hydrofluorination of β-(hetero)aryl/alkyl α,β-unsaturated aldehydes, leading to α-fluoroesters. rsc.org This method provides a direct route to chiral fluorine-containing heterocyclic precursors.

Formation of Fluorinated Carbenes and Carbenoids

The synthesis of n-fluoroalkanes and other monofluorinated compounds can be achieved through strategies that utilize monofluorocarbene synthons. Rather than this compound serving as a precursor to carbenes, these reactive intermediates are employed to construct the carbon framework of target molecules while introducing the fluorine atom. This method involves C-C or C-X bond formation, providing a valuable route to organofluorine compounds.

Fluorinated carbenes are typically generated from specialized precursors. Common methods for generating these highly reactive species include:

Decomposition of fluorinated diazo compounds through thermal or photochemical methods.

Elimination reactions from fluorinated alkyl halides using strong bases.

Metal-halogen exchange from reagents like dibromofluoromethane (B117605) using an organolithium reagent, which generates a bromofluoromethyl anion that subsequently loses a bromide ion to form fluorocarbene. acs.org

A prominent precursor for the monofluoromethyl group (CH₂F) is fluoroiodomethane (B1339756) (CH₂FI). This compound can be converted into a carbenoid, such as fluoroiodomethyllithium, which can then react with various substrates. researchgate.net For instance, its reaction with boronic esters leads to the formation of α-fluoro-boronic esters, versatile intermediates that can be transformed into monofluoromethylated compounds.

Generation of Halodecaboranes from this compound

This compound serves as a key reagent in the synthesis of specific halodecaborane derivatives. lookchem.com It is utilized as a fluorine source for the production of 6-fluoro-decaborane (6-F-B₁₀H₁₃). lookchem.com

The synthesis is achieved through a superacid-induced cage-opening reaction of a decaborate salt, such as diammonium decahydro-closo-decaborate ((NH₄)₂B₁₀H₁₀). acs.org The reaction of (NH₄)₂B₁₀H₁₀ with triflic acid in the presence of this compound produces the previously elusive 6-F-B₁₀H₁₃ in high yield. acs.org This method has been reported to provide the fluorinated product with a 77% yield. acs.org For comparative purposes, the analogous reaction using dichloromethane (B109758) as a solvent and halogen source yields 6-chloro-decaborane (6-Cl-B₁₀H₁₃). acs.org

Table 1: Synthesis of 6-Halodecaboranes via Superacid-Induced Cage-Opening

| Product | Starting Borane (B79455) Salt | Acid | Halogen Source | Reported Yield | Reference |

|---|---|---|---|---|---|

| 6-F-B₁₀H₁₃ | (NH₄)₂B₁₀H₁₀ | Triflic Acid | This compound | 77% | acs.org |

| 6-Cl-B₁₀H₁₃ | (NH₄)₂B₁₀H₁₀ | Triflic Acid | Dichloromethane | 90% | acs.org |

Synthesis of Fluoroalkenes via Dehydrofluorination

The dehydrofluorination of this compound involves the elimination of a molecule of hydrogen fluoride (HF) to produce alkenes. This reaction is a key transformation in C-F bond activation chemistry, and its efficiency and product selectivity are highly dependent on the catalyst employed. rsc.org The reaction typically does not yield fluoroalkenes from a monofluorinated starting material like this compound, but rather produces pentene isomers.

Mechanistic proposals suggest that these reactions can proceed through carbenium-like intermediates. researchgate.net The formation of such intermediates explains the observed product distributions, where isomerization often occurs. For example, the dehydrofluorination of this compound frequently yields 2-pentene isomers rather than the terminal alkene, 1-pentene (B89616). rsc.org

A variety of catalysts have been shown to be effective for this transformation:

Germylium Ions: Catalytic systems based on germylium ions ([R₃Ge]⁺), often generated in situ from a precursor like a trityl cation, are effective for the dehydrofluorination of this compound. semanticscholar.org These reactions typically require elevated temperatures (e.g., 65 °C) and yield a mixture of E/Z-2-pentene isomers, often in a 3:1 ratio. rsc.orgsemanticscholar.org Complete conversion of this compound can be achieved in a few hours under these conditions. rsc.orgsemanticscholar.org

Solid Lewis Superacids:

ACF-Teflate: An anion-doped aluminum chlorofluoride (AlCl₀.₁F₂.₈(OTeF₅)₀.₁), known as ACF-teflate, is a highly Lewis acidic solid that catalyzes the dehydrofluorination of this compound at room temperature. researchgate.net In the presence of a hydrogen source like triethylgermane, it produces E/Z isomers of 2-pentene.

AFS Catalyst: A solid Lewis superacid with the formula [Al(SO₃F)₃]ₓ, referred to as AFS, demonstrates remarkable activity. nih.gov It can quantitatively convert this compound into the corresponding olefins at room temperature in just 1-2 hours, with subsequent isomerization yielding the 2-olefin. nih.gov

Zirconium-Based Catalysts: Amorphous zirconium fluoride materials have also been developed and tested for C-F bond activation, including the dehydrofluorination of this compound.

Table 2: Catalytic Dehydrofluorination of this compound

| Catalyst System | Temperature | Time | Primary Products | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| [Et₃Ge]⁺ (from trityl cation precursor) | 65 °C | 3 hours | E/Z-2-Pentene (3:1 ratio) | 100% Conversion | rsc.orgsemanticscholar.org |

| ACF-Teflate / Et₃GeH | Room Temp. | - | E/Z-2-Pentene | - | |

| AFS ([Al(SO₃F)₃]ₓ) | Room Temp. | 1-2 hours | 2-Pentene (from isomerization) | Quantitative | nih.gov |

| Fluorinated γ-Al₂O₃ / Et₃SiH | - | - | Pentenes | - | rsc.orgresearchgate.net |

Compound Index

Reactivity and Mechanistic Investigations of 1 Fluoropentane

Nucleophilic Substitution Reactions of 1-Fluoropentane

This compound can undergo nucleophilic substitution reactions, where the fluorine atom is displaced by a nucleophile. However, the carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group compared to other halogens. chemguide.co.uk This high bond strength (approximately 485 kJ/mol) means that vigorous conditions are often required for nucleophilic substitution to occur. rsc.org Consequently, fluoroalkanes are generally the least reactive among the haloalkanes in these types of reactions.

The displacement of fluorine in this compound by nucleophiles can proceed through different mechanistic pathways, primarily the S(_N)2 (bimolecular nucleophilic substitution) mechanism. The S(_N)1 (unimolecular nucleophilic substitution) mechanism is less common for primary alkyl fluorides like this compound due to the relative instability of primary carbocations.

In the S(_N)2 mechanism, an electron-rich nucleophile attacks the electrophilic carbon atom, leading to the simultaneous breaking of the carbon-fluorine bond and the formation of a new bond with the nucleophile. labster.com This process occurs in a single, concerted step. For example, the reaction of this compound with sodium iodide in acetone (B3395972) can lead to the formation of 1-iodopentane (B145852) through an S(_N)2 pathway.

While intermolecular S(_N)2 reactions of alkyl fluorides are generally slow, intramolecular versions can be significantly faster. cas.cn This acceleration is attributed to the "proximity effect," where the nucleophile and the alkyl fluoride are held close together within the same molecule, effectively increasing the chances of a successful reaction. cas.cn Studies on intramolecular C-F bond cleavage by oxygen and nitrogen nucleophiles have shown that these reactions proceed via an S(_N)2 mechanism, resulting in a complete inversion of configuration at the carbon center. cas.cn

Several factors influence the reactivity and regioselectivity of nucleophilic substitution reactions of this compound. rsc.org The strong C-F bond and the high electronegativity of fluorine are primary determinants of its reactivity. The polarization of the C-F bond creates a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack.

The regioselectivity of these reactions, meaning the preference for reaction at a particular site, is also influenced by the structure of the molecule. In the case of this compound, the fluorine atom is on a primary carbon, which is sterically accessible for S(_N)2 attack.

Below is a table summarizing key factors that influence these reactions:

| Factor | Influence on Reactivity and Regioselectivity |

| Nature of the Nucleophile | Stronger nucleophiles are generally required to displace the fluoride ion. The nucleophilicity of the attacking species plays a crucial role in the reaction rate. |

| Solvent | Polar aprotic solvents can enhance the nucleophilicity of the attacking species, potentially increasing the reaction rate. |

| Leaving Group Ability | Fluorine is a poor leaving group due to the high strength of the C-F bond, making the reaction slower compared to other haloalkanes. |

| Steric Hindrance | As a primary alkyl fluoride, this compound has low steric hindrance at the reaction center, favoring the S(_N)2 mechanism. |

| Temperature | Higher temperatures are often necessary to overcome the high activation energy associated with breaking the strong C-F bond. rsc.org |

Mechanistic Pathways of Fluorine Displacement by Nucleophiles

Elimination Reactions: Dehydrofluorination Pathways

This compound can undergo elimination reactions, specifically dehydrofluorination, to form alkenes. This process involves the removal of a hydrogen atom and a fluorine atom from adjacent carbon atoms.

Dehydrofluorination of alkyl fluorides can proceed through either the E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism. coconote.app

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the fluorine, and the fluoride ion leaves simultaneously. For monofluorides, E2 eliminations often show a predominance of the Hofmann product (the less substituted alkene). For example, the reaction of 2-fluoropentane (B3392424) with sodium methoxide (B1231860) yields primarily pent-1-ene (83%). This is in contrast to other haloalkanes which typically favor the more substituted Zaitsev product. The preference for the Hofmann product in fluoroalkanes is attributed to the poor leaving group ability of fluoride and a transition state with significant carbanionic character at the β-carbon.

The E1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, followed by rapid deprotonation by a base to form the alkene. E1 reactions of alkyl fluorides are less common, particularly for primary ones like this compound, due to the instability of the resulting carbocation. However, if 2-fluoropentane were to undergo an E1 reaction, the major product would be the more stable, more substituted alkene (2-pentene), in accordance with Zaitsev's rule.

Some dehydrofluorination reactions of fluoroalkanes are thought to proceed via an E1cB (unimolecular elimination conjugate base) mechanism. This two-step pathway involves the initial removal of a proton by a base to form a carbanion, followed by the expulsion of the fluoride ion. This mechanism is favored when the β-hydrogen is sufficiently acidic and the leaving group is poor, which is the case for fluoroalkanes.

Lewis acids can catalyze the dehydrofluorination of fluoroalkanes by activating the C-F bond. rsc.org These catalysts interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage.

Aluminum chlorofluoride (ACF, AlClₓF₃₋ₓ) is a highly Lewis acidic solid catalyst that can promote the dehydrofluorination of fluoroalkanes. researchgate.net ACF is comparable in Lewis acidity to strong Lewis acids like antimony pentafluoride.

Studies have shown that ACF can catalyze the dehydrofluorination of this compound in the presence of a hydride source such as a silane (B1218182) or stannane. researchgate.net The reaction is thought to proceed through the formation of a carbenium ion-like species at the Lewis-acidic surface of the ACF catalyst via fluoride abstraction. researchgate.net Interestingly, in the catalytic dehydrofluorination of this compound using germylium ion catalysts, which can be considered a type of Lewis acidic system, the products are the 2-pentene (B8815676) isomers rather than 1-pentene (B89616). This suggests the formation of an intermediate that allows for rearrangement to the more stable internal alkene.

The catalytic activity of ACF can be further enhanced by doping it with other groups. For instance, a teflate-doped ACF has been shown to be a solid Lewis superacid capable of catalyzing the dehydrofluorination of fluoroalkanes at room temperature.

The table below summarizes the key aspects of ACF-mediated dehydrofluorination of this compound.

| Catalyst System | Conditions | Products | Mechanistic Insight |

| ACF with HSnBu₃ | Mild | 2-fluoropentane, 3-fluoropentane, pentenes | Suggests initial interaction of ACF with the tin hydride. C-F bond activation can occur even without additives. researchgate.net |

| ACF with Et₃SiH | Room Temperature | Pentenes | Low selectivity reported in one study with a fluorinated γ-Al₂O₃ catalyst, which has comparable Lewis acidity to ACF. |

| ACF-teflate | Room Temperature | Olefins | The teflate doping induces Lewis superacidity, making the catalyst highly active for dehydrofluorination. |

| Germylium ions | 65 °C | E/Z-2-pentene (3:1 ratio) | Formation of intermediate carbenium-like ions allows for isomerization to the more stable 2-pentene. |

Catalysis of Dehydrofluorination by Lewis Acidic Systems

Superacidic Catalysts (e.g., AFS) in Dehydrofluorination

The dehydrofluorination of this compound, the removal of a hydrogen fluoride (HF) molecule to form an alkene, can be effectively catalyzed by solid Lewis superacids. One of the most notable catalysts in this class is aluminum tris(fluorosulfate), denoted as AFS or [Al(SO₃F)₃]ₓ. AFS is a thermally stable, polymeric Lewis acid that demonstrates exceptionally high catalytic activity for C-F bond activation.

When this compound is exposed to AFS at room temperature, it undergoes a rapid and quantitative conversion. The reaction typically completes within 1-2 hours. The primary products are not the kinetically favored 1-pentene, but rather the more thermodynamically stable isomers, (E/Z)-2-pentene. This indicates that the superacidic catalyst not only facilitates the elimination of HF but also promotes the subsequent isomerization of the initially formed alkene to the more substituted, stable internal olefin.

The high efficiency of AFS is attributed to its strong Lewis acidity and high fluorophilicity, meaning it has a strong affinity for fluoride ions. The proposed mechanism involves the interaction of the fluorine atom of this compound with a Lewis acidic site on the AFS catalyst, weakening the C-F bond and facilitating its cleavage. A subsequent proton abstraction from the adjacent carbon atom leads to the elimination of HF and the formation of the pentene product.

The catalytic performance of AFS in the dehydrofluorination of this compound is summarized in the table below. For comparison, data for other fluoroalkanes are also included to highlight the catalyst's broad applicability.

| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Main Product(s) | Source(s) |

| This compound | 46 | 2 | >99 | (E/Z)-2-Pentene | |

| 2-Fluoropentane | 46 | 1 | >99 | (E/Z)-2-Pentene | |

| 1-Fluoroheptane | 46 | 24 | >99 | cis/trans-2-Heptene | |

| Fluorocyclohexane | 46 | 1 | >99 | Cyclohexene, Cyclohexane |

Other related superacidic systems, such as amorphous teflate-doped aluminum chlorofluoride (ACF-teflate), also catalyze the dehydrofluorination of monofluoroalkanes like this compound at room temperature. researchgate.netchemistryviews.org

Carbon-Fluorine Bond Activation Chemistry

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, various methods have been developed to cleave this bond in fluoroalkanes like this compound, enabling their use as synthetic precursors.

Reductive methods provide a powerful pathway to activate the inert C-F bond, typically involving electron transfer from a potent reducing agent to the fluoroalkane.

A notable method for the reductive activation of the C(sp³)–F bond involves the use of low-valent magnesium species containing a reactive Mg-Mg bond. These reagents can undergo an oxidative addition reaction with fluoroalkanes, including primary (1°), secondary (2°), and tertiary (3°) variants. When this compound is treated with such a dimagnesium compound, the Mg-Mg bond adds across the C-F bond. This process cleaves the C-F bond and forms a new C-Mg bond, along with magnesium fluoride. Theoretical calculations suggest the mechanism involves a front-side nucleophilic attack (Sₙ2-like) of the Mg-Mg bond's electron pair onto the fluoroalkane.

The reaction between this compound and the low-valent dimagnesium species directly generates a reactive organomagnesium reagent, which is structurally analogous to a Grignard reagent. msu.edu This transformation effectively converts the chemically inert fluoroalkane into a potent pentyl nucleophile. The formation of these organometallic intermediates is a crucial step, as it unlocks a wide range of subsequent functionalization reactions that are not directly accessible from the parent fluoroalkane. Similarly, organoaluminum species can be generated from alkyl fluorides, which also serve as versatile intermediates for further transformations.

Once the pentylmagnesium intermediate is formed, it can be trapped by a variety of electrophiles to create new carbon-element bonds. This two-step, one-pot sequence allows for the net transformation of a C-F bond into more synthetically useful functional groups.

C-B Bond Formation: Reaction of the in-situ generated pentylmagnesium reagent with borate (B1201080) esters, such as pinacolborane (HBpin), leads to the formation of pentylboronate esters. These organoboron compounds are highly valuable intermediates in organic synthesis, particularly in Suzuki cross-coupling reactions. wikipedia.org

C-Si and C-Sn Bond Formation: The organomagnesium intermediate can react with silicon halides (e.g., R₃SiCl) or tin halides (e.g., R₃SnCl) to furnish organosilanes and organostannanes, respectively.

C-C Bond Formation: The nucleophilic pentylmagnesium species can participate in coupling reactions to form new carbon-carbon bonds. An unprecedented application of this reactivity is the one-pot, magnesium-mediated coupling between the C(sp³)–F bond of a fluoroalkane and the C(sp²)–F bond of a fluoroaromatic compound.

The table below summarizes the scope of this transformation starting from the activated fluoroalkane.

| Organomagnesium Intermediate from... | Electrophile | Resulting Bond | Product Type | Source(s) |

| 1-Fluorohexane | HBpin | C-B | Alkylboronate ester | |

| 1-Fluorohexane | Ph₂PCl | C-P | Alkyldiphenylphosphine | |

| 1-Fluorohexane | Me₃SiCl | C-Si | Alkyltrimethylsilane | |

| 1-Fluorohexane | Bu₃SnCl | C-Sn | Alkyltributylstannane | |

| 1-Fluorohexane | C₆F₅-F / CuCl₂ | C-C | Alkyl-pentafluorobenzene |

Formation of Organometallic Intermediates

Chlorodefluorination Processes

Chlorodefluorination is a halogen exchange (HALEX) reaction where a fluorine atom in an organic molecule is replaced by a chlorine atom. This process is generally the reverse of the more common Swarts fluorination, which is used to synthesize fluoroalkanes from chloroalkanes. For simple fluoroalkanes like this compound, this transformation is challenging but can be achieved using strong Lewis acid catalysts. researchgate.net

The reaction is typically driven by the formation of a more stable metal-fluoride bond. Lewis acids such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅) can catalyze the reaction. The Lewis acid coordinates to the fluorine atom of the fluoroalkane, polarizing and weakening the C-F bond. This facilitates a nucleophilic attack by a chloride ion (from the Lewis acid salt or another chloride source), displacing the fluoride and forming the corresponding chloroalkane. The process is relevant for the conversion of fluoromethanes and fluoroolefins. researchgate.net

Friedel-Crafts Reactions Involving this compound

This compound can participate in Friedel-Crafts alkylation reactions, a fundamental method for forming carbon-carbon bonds. These reactions are typically catalyzed by Lewis acids, which activate the carbon-fluorine bond. The reactivity of alkyl fluorides in these transformations often follows the trend of tertiary > secondary > primary, in line with a mechanism proceeding through a carbocation intermediate.

Research has demonstrated the use of a heterogeneous amorphous zirconium fluoride catalyst for the Friedel-Crafts alkylation of benzene (B151609) with this compound at room temperature. In these reactions, this compound was converted in the presence of triethylsilane, with deuterated benzene acting as both the solvent and the reagent. Mechanistically, it is proposed that the silane adsorbs to Lewis acidic centers on the catalyst's surface, forming a silylium (B1239981) ion. This species then activates the C-F bond of this compound, generating a carbenium-like species that proceeds to alkylate the benzene ring.

The efficiency of such catalytic systems can be influenced by the catalyst preparation conditions, such as the post-fluorination temperature, which affects the yields of both Friedel-Crafts alkylation and competing dehydrofluorination reactions.

Table 1: Catalytic Activity of Amorphous Zr Fluoride in Reactions of this compound Data adapted from a study on Zr fluoride catalysts. Reactions were conducted for 24 hours at room temperature. Yields were calculated from the conversion of this compound into the respective products via ¹H-NMR integration.

| Catalyst Post-Fluorination Conditions | Yield (Friedel-Crafts Alkylation in C₆D₆) | Yield (Dehydrofluorination in C₆D₁₂) |

| 4h at 150 °C, 4h at 240 °C | 15% | 58% |

| 8h at 150 °C | 10% | 10% |

| 2h at 150 °C, 2h at 240 °C | 13% | 4% |

| 6h at 150 °C | 11% | 2% |

In other studies, the hydrodefluorination of this compound has been shown to generate products from carbocationic rearrangement and Friedel-Crafts type reactions. scholaris.ca Furthermore, stoichiometric reactions between primary fluoroalkanes like this compound and specific hydridoboranes, such as Piers' borane (B79455) (HB(C₆F₅)₂), can lead to C-F borylation, while related benzyl (B1604629) fluorides undergo Friedel-Crafts chemistry. In the context of organoaluminum reagents, Friedel-Crafts reactions with the solvent can compete with desired cross-coupling pathways, particularly as the stability of the intermediate carbocation increases.

Fluoroalkylation Reactions and Their Distinct Characteristics

Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, represent a direct method for synthesizing organofluorine compounds. researchgate.netrsc.org The presence of fluorine atoms can significantly alter the chemical outcome compared to analogous non-fluorinated alkylation reactions. researchgate.netrsc.org This distinction arises from the unique electronic properties of fluorine, which can introduce new reactivities and reaction pathways. researchgate.net

A key characteristic of reactions involving fluoroalkyl moieties is the "Negative Fluorine Effect" (NFE). cas.cn This concept helps to explain the often-observed low reactivity of fluorinated nucleophiles. The NFE is attributed to two main factors: the inherent low nucleophilicity of the fluorinated carbanion and its reduced thermal stability due to a high tendency to undergo α-elimination of a fluoride ion. cas.cn

The fluorine atom exerts a profound influence on the chemoselectivity and mechanisms of reactions involving this compound. Fluorine substitution can dramatically alter the reactivity of a molecule, sometimes leading to transformations not achievable with their non-fluorinated counterparts. researchgate.net

A striking example of this influence is seen in the chemoselective activation of C-F bonds over other carbon-halogen bonds, a reversal of the traditional reactivity trend (C–I > C–Br > C–Cl ≫ C–F). In studies with organoaluminum reagents, 1-bromo-5-fluoropentane (B147514) underwent selective C-F bond functionalization, leaving the C-Br bond intact. This fluoride-specific C-C bond formation occurs despite the greater thermodynamic stability of the C-F bond and highlights the unique interaction between fluorinated substrates and certain reagents.

The electron-withdrawing nature of fluorine generally decreases the nucleophilicity of adjacent carbanions. However, an α-fluorine atom can also stabilize an adjacent carbocation through the interaction of its electron lone pairs with the unoccupied p-orbital of the cationic carbon. This stabilizing effect can influence the reaction pathway, favoring mechanisms that involve carbocationic intermediates.

Several mechanistic pathways have been proposed for the incorporation of the fluoropentyl group. The specific mechanism is highly dependent on the reagents and reaction conditions.

In Lewis-acid-mediated reactions, a common pathway involves the formation of a carbocationic intermediate. For instance, in organoaluminum-mediated cross-coupling reactions with primary alkyl fluorides, evidence points to a stepwise mechanism. This process is believed to proceed through a carbocation aluminate intermediate, which is formed in the rate-determining step. The lifetime of these intermediate ion pairs is a critical factor; shorter lifetimes can lead to reduced isomerization byproducts, which are often observed in reactions involving primary alkyl carbocations.

While ionic mechanisms are common, concerted reactions have also been considered. In some contexts, transformations involving fluorinated molecules may proceed through alternative pathways that diverge from classic Sₙ1 or Sₙ2 mechanisms, such as a neighboring-group participation mechanism. This involves the intramolecular participation of a nearby functional group to assist in the displacement of the leaving group, leading to specific stereochemical outcomes.

Density functional theory (DFT) investigations into related systems suggest that fluorine substituents can activate adjacent C–C bonds for cleavage via α-elimination through antiphase orbital interactions. Such electronic effects underscore the complex and multifaceted role of fluorine in directing reaction mechanisms.

Advanced Spectroscopic and Chromatographic Characterization in Research on 1 Fluoropentane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for analyzing organofluorine compounds like 1-fluoropentane. The unique properties of the fluorine-19 nucleus, such as its 100% natural abundance and high sensitivity, make ¹⁹F NMR a powerful tool for both qualitative and quantitative analysis, often in complex mixtures without extensive purification. rsc.org

Application of ¹⁹F NMR and ¹H NMR for Reaction Monitoring and Yield Determination

Both ¹⁹F and ¹H NMR spectroscopy are invaluable for monitoring the progress of reactions involving this compound and for determining the yield of products. The distinct chemical shifts in ¹⁹F NMR allow for clear differentiation between various fluorine environments in a molecule, making it an ideal method for tracking the conversion of reactants to products.

In studies of C-F bond activation, for instance, the consumption of this compound can be quantitatively monitored by observing the decrease in its characteristic ¹⁹F NMR signal (around -217 to -218 ppm) and the concurrent appearance of signals for new fluorine-containing products, such as triethylsilyl fluoride (B91410) (Et₃SiF). Similarly, ¹H NMR spectra can track the disappearance of the α-protons of this compound and the emergence of signals corresponding to the newly formed products.

Quantitative NMR (qNMR) methods, utilizing an internal standard, provide a direct and accurate way to determine reaction yields. acgpubs.orgmdpi.com For example, this compound itself has been used as an internal standard in ¹⁹F NMR to quantify the yields of other fluorinated products in photochemical reactions. This approach leverages the principle that the integrated area of an NMR peak is directly proportional to the number of corresponding nuclei. mdpi.com Researchers have demonstrated the ability to monitor reactions in real-time, providing deep insights into reaction kinetics and mechanisms. magritek.com

Interactive Table: NMR Data for Reaction Monitoring of this compound

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| This compound | ¹⁹F | ~ -217 | Triplet of triplets (tt) | JHF ≈ 47, 25 | Signal decreases as reaction proceeds. |

| ¹H (α-CH₂) | ~ 4.4 | Triplet of triplets (tt) | JHH ≈ 6, JHF ≈ 47 | Signal decreases as reaction proceeds. | |

| Triethylsilyl fluoride (Et₃SiF) | ¹⁹F | ~ -175 | - | - | Common product in reactions with Et₃SiH. |

| 1-Phenylpentane | ¹H (Aromatic) | ~ 7.2-7.4 | Multiplet | - | Product of Friedel-Crafts reaction. |

Elucidation of Conformational Isomerism and Stereochemical Purity

While this compound itself is not chiral, NMR techniques are crucial for studying conformational isomerism in flexible molecules like haloalkanes and for determining the stereochemical purity of chiral fluorinated compounds. The different spatial arrangements of atoms in conformers can lead to distinct NMR spectra, especially at low temperatures where the interconversion between conformers is slow.

For more complex fluoroalkanes, specialized NMR techniques in chiral environments, such as chiral liquid crystalline media, have proven effective in resolving the signals of enantiomers. This allows for the determination of enantiomeric excess (ee) and the assessment of stereochemical integrity during a reaction. For example, ²H NMR in a chiral matrix has been used to resolve the enantiomers of deuterated fluoroalkanes, demonstrating the power of NMR for stereochemical analysis. The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving signals from different stereoisomers. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups and chemical bonds within a molecule.

Utilization of FT-IR for C-F Bond Characterization within Reaction Systems

Fourier-transform infrared (FT-IR) spectroscopy is a key method for identifying and characterizing the carbon-fluorine (C-F) bond. The C-F stretching vibration gives rise to a strong absorption in the infrared spectrum, typically in the fingerprint region between 1400 cm⁻¹ and 1000 cm⁻¹. The exact position of this absorption can be influenced by the molecular structure.

In reaction monitoring, FT-IR can track changes in the C-F bond environment. The disappearance of the C-F stretch corresponding to this compound and the appearance of new bands can indicate the formation of products. Studies on fluorinated materials have shown that different types of C-F bonds (e.g., covalent vs. semi-ionic) can be distinguished by their characteristic IR absorption frequencies. researchgate.net For instance, in fluorinated graphene, bands around 1248 cm⁻¹ and 1145 cm⁻¹ have been assigned to different C-F bonding environments. researchgate.net While the C-F stretch is a key indicator, its location in the complex fingerprint region can sometimes be obscured by other vibrations. uhcl.eduorgchemboulder.com

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Position (cm⁻¹) | Intensity | Source |

| C-H (sp³) | Stretch | 2850–3000 | Strong | |

| C-H | Bend/Scissor | 1470–1450 | Medium | |

| C-F | Stretch | 1000–1400 | Strong |

Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺·), which can then break apart into smaller, charged fragments.

The mass spectrum of an alkyl halide is often characterized by the loss of the halogen atom or a hydrohalic acid molecule. For this compound (molecular weight 90.14 g/mol ), common fragmentation pathways would involve the loss of a fluorine radical (F·) or a molecule of hydrogen fluoride (HF). The fragmentation pattern for alkanes typically shows clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. The resulting spectrum provides a unique "fingerprint" that helps in identifying the compound, even in complex mixtures resulting from a chemical reaction. Unlike chloro- and bromoalkanes, which show distinct isotopic patterns for the molecular ion peak due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes, fluorine is monoisotopic (¹⁹F), so this compound will not display an M+2 peak.

Advanced Detection Techniques for Fluorine-Containing Molecules

The increasing importance of organofluorine compounds in various fields has driven the development of more advanced and sensitive detection methods.

Beyond standard NMR and MS, several other techniques are employed:

Chromatography-Mass Spectrometry: Coupling gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (GC-MS, LC-MS) provides powerful separation and detection capabilities. mdpi.com These hyphenated techniques are essential for analyzing complex environmental or reaction mixtures, allowing for the separation of individual components before their identification by MS. mdpi.com

Combustion Ion Chromatography (CIC): This method is used for determining the total amount of organofluorine in a sample. The sample is combusted, converting all organic fluorine into hydrogen fluoride (HF), which is then quantified by ion chromatography. This technique is particularly useful for quantifying total per- and polyfluoroalkyl substances (PFAS) in environmental samples.

Advanced NMR Methods: Multidimensional and heteronuclear NMR experiments, such as ¹H-¹⁹F HETCOR, provide detailed correlation information, helping to unambiguously assign signals and elucidate complex structures. rsc.org Techniques like Fluorine-Edited Selective TOCSY (FESTA) can isolate signals from specific fluorinated molecules within a complex mixture.

Nanotechnology-based Sensors: Emerging technologies include sensors that utilize nanoparticles to detect fluorine ions with high sensitivity and selectivity, offering potential for future applications in various fields.

These advanced methods, often used in combination, provide a comprehensive toolkit for researchers to characterize this compound and other fluorine-containing molecules with high accuracy and sensitivity.

Spectro-Fluor™ Technology for Carbon-Fluorine Bond Detection

Spectro-Fluor™ technology, also referred to as Carbon-Fluorine Spectroscopy™ (CFS™), is an innovative analytical tool designed for the specific detection and characterization of carbon-fluorine (C-F) bonds. This technology operates on the principle of identifying unique C-F bond fingerprints within the spectral range of 500–900 cm⁻¹. It offers high sensitivity and specificity, enabling the detection of fluorinated compounds, molecules, and materials at trace levels, such as parts-per-million (ppm) to parts-per-billion (ppb).

Developed as a key component of the PLIRFA™ (Pulsed Laser Isochronic Raman and Fluorescence Apparatus™) platform, Spectro-Fluor™ provides a non-destructive, real-time method for analysis. Data acquisition can be nearly instantaneous, with measurements taken in as little as 0.1 seconds. A significant advantage of this technology is its ability to perform quantitative analysis, as the signal emitted from the C-F bond is directly proportional to the concentration of the analyte. It can be applied to samples in solid, liquid, or gaseous states, even when contained within glass or polymer vials.

While research applications have prominently featured complex molecules such as fluorinated amino acids for biomarker assessment, the fundamental capability of Spectro-Fluor™ extends to the analysis of simpler fluoro-organic compounds like this compound. The technology's capacity to differentiate molecular analogs with as little as a single carbon resolution suggests its utility in distinguishing this compound from other fluorinated alkanes and monitoring its presence in various matrices.

Table 1: Key Features of Spectro-Fluor™ Technology

| Feature | Description | Reference |

| Detection Principle | Based on characteristic C-F bond fingerprints in the 500–900 cm⁻¹ spectral area. | |

| Alternative Name | Carbon-Fluorine Spectroscopy™ (CFS™). | |

| Sensitivity | Capable of detecting C-F bonds at ppm-ppb levels or in fewer than 10 cells. | |

| Quantitative Analysis | The emitted C-F bond signal is directly proportional to the analyte's concentration. | |

| Speed | Real-time data acquisition (e.g., 0.1 second per data point). | |

| Versatility | Analyzes solid, liquid, or gas samples through various container types. | |

| Applications | Used in biomedical, life sciences, pharmaceutical, and environmental fields. |

Chromatographic Methods for Purification and Analysis of Reaction Mixtures

Chromatography is an indispensable technique for the isolation, purification, and analytical assessment of this compound, especially within the context of synthetic reaction mixtures. Gas chromatography (GC) and liquid chromatography (LC), particularly flash chromatography, are routinely employed.

Purification by Flash Chromatography:

Flash column chromatography is a prevalent method for purifying reaction crudes to isolate fluorinated products like this compound derivatives. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent system that is progressively varied in polarity to elute the components of the mixture. The choice of eluent is critical for achieving effective separation.

Table 2: Examples of Flash Chromatography Conditions for Purifying Fluoroalkane Derivatives

| Target Compound/Reaction | Stationary Phase | Eluent System (Mobile Phase) | Reference |

| N-benzyl-N-(5-fluoropentyl)methanamine | Silica Gel | Pentane (B18724):Et₂O (gradient from 16:1 to 1:1) | |

| Fluorinated Ester Intermediate | Silica Gel | Hexane/EtOAc (gradient from 100:0 to 80:20) | |

| General Alkyne Semihydrogenation Product | Silica Gel | Petroleum Ether / Ethyl Acetate |

Analysis by Gas Chromatography (GC):

Gas chromatography is a primary analytical method for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. When coupled with a detector, such as a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it provides both quantitative and qualitative information. GC-FID can be used to determine the conversion rate of reactions by calibrating against an internal standard. GC-MS serves to confirm the molecular weight and structural attributes of the analyte based on its mass spectrum and retention time.

In one specific application, this compound was used as an internal standard for validating measurements of volatile organic compounds (VOCs) in air samples. researchgate.net The study established its retention time under specific chromatographic conditions, demonstrating its utility as a reference compound in environmental analysis. researchgate.net

Table 3: Gas Chromatography Parameters for this compound Analysis

| Parameter | Value/Description | Context/Reference |

| Column | EQUITYTM-5 (30 m x 0.25 mm x 0.25 µm) | Used for analyzing substitution reactions. |

| Carrier Gas | Hydrogen | Used for analyzing substitution reactions. |

| GC-FID Method | 80 °C for 2 min; ramp 20 °C/min to 300 °C, hold for 2 min. | Used for analyzing substitution reactions. |

| Injector Temperature | 300 °C | Used for analyzing substitution reactions. |

| Retention Time | 1.9 min | As an internal standard in VOC analysis. researchgate.net |

| Boiling Point | 62-63 °C | Physical property relevant to GC analysis. researchgate.net |

Theoretical and Computational Chemistry of 1 Fluoropentane

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemistry serves as a fundamental pillar for predicting molecular behavior. By solving the Schrödinger equation, these methods can determine a system's electronic structure, which in turn governs its properties and reactivity. Calculations can range from highly accurate but computationally expensive ab initio methods to more efficient approaches like Density Functional Theory (DFT), which is widely used for studying complex chemical systems.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly useful for investigating the stability and reactivity of the carbon-fluorine (C-F) bond in 1-fluoropentane. The C-F bond is recognized as one of the strongest single bonds in organic chemistry, a property that DFT calculations can quantify and explain.

High-level quantum chemical calculations, which are often used to benchmark DFT methods, place the bond dissociation energies (BDEs) for C-F bonds in various per- and polyfluoroalkyl substances (PFASs) in the range of 404.9 to 550.7 kJ mol⁻¹. Studies assessing various DFT functionals have found that methods like M06-2X and ωB97M-V can predict these C-F BDEs with a mean absolute deviation of just 7.3 and 8.3 kJ mol⁻¹, respectively, demonstrating their reliability for fluoroalkane systems. However, it has been noted that DFT prediction errors can increase with the degree of fluorination and the size of the system.

DFT studies are also crucial for understanding reaction selectivity. Hydrofluorocarbons present a challenge for bond activation because reactions can occur at either C-H or C-F bonds. Computational investigations into the reactions of this compound with transition metal complexes have provided insight into this competition. For instance, in the reaction with an Iridium(I) pincer complex, calculations show that activation occurs selectively at a C-H bond, specifically at the carbon atom most distant from the electron-withdrawing fluorine atom. This selectivity is a key aspect of its reactivity profile.

Table 1: Comparison of Calculated C-F Bond Dissociation Energies (BDEs) for Fluoroalkanes This table provides representative data on the accuracy of different computational methods in calculating the challenging C-F bond strength.

| Computational Method | System Type | Calculated BDE Range (kJ mol⁻¹) | Mean Absolute Deviation (kJ mol⁻¹) vs. Benchmark |

|---|---|---|---|

| DLPNO-CCSD(T)/CBS (Benchmark) | Various PFAS | 404.9–550.7 | N/A |

| M06-2X/aug-cc-pVTZ | Various PFAS | - | 7.3 |

| ωB97M-V/aug-cc-pVTZ | Various PFAS | - | 8.3 |

Ab initio quantum chemistry methods are foundational techniques that solve the electronic Schrödinger equation "from first principles," using only fundamental physical constants as input. These methods avoid the empirical parameters found in other techniques, aiming for high accuracy in predicting chemical properties like electron densities, energies, and molecular geometries.

The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a good starting point but does not fully account for electron correlation—the way electrons avoid each other. To achieve higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) are employed, which systematically include electron correlation effects.

For this compound, ab initio calculations are used to determine its ground state electronic structure. For example, simulations using the Vienna Ab-initio Simulation Package (VASP) have been performed to model the electronic structure of molecules like this compound adsorbed on surfaces, providing a detailed picture of the molecule-surface interaction at the quantum level. These calculations are essential for understanding surface reactivity and catalysis.

Density Functional Theory (DFT) Studies on C-F Bond Stability and Reactivity

Investigation of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify and characterize the structures and energies of reactants, products, intermediates, and, crucially, transition states. This information reveals the step-by-step pathway of a chemical transformation.

Computational modeling has been instrumental in detailing the pathways of nucleophilic attack on the C-F bond of fluoroalkanes. While this bond is strong, it can be activated by potent reagents. One study modeled the reaction of 1-fluoropropane (B1212598) (as a model for larger fluoroalkanes like this compound) with a dinuclear magnesium reagent, [K(THF)₆][(nacnac)Mg-Mg(nacnac)].

The calculations revealed a transition state (TS-1) corresponding to a front-side nucleophilic attack, a geometry that differs from typical Sₙ2 mechanisms. In this transition state, the electron pair of the Mg-Mg bond acts as the nucleophile. Key geometric features of this calculated transition state include:

A significantly stretched C-F bond of 1.84 Å (compared to ~1.39 Å in the reactant).

Short Mg---F distances of approximately 2.1 Å.

Long Mg---C distances greater than 3.6 Å.

Furthermore, DFT can be used to develop quantitative structure-activity relationships (QSAR). Quantum descriptors, such as the electrophilicity index and the calculated charge on the carbon atom, can be correlated with reaction barriers, providing a predictive tool for assessing the susceptibility of a site to nucleophilic attack.

Dehydrofluorination, the elimination of hydrogen fluoride (B91410) (HF) to form an alkene, is a characteristic reaction of this compound. Computational chemistry provides the energetic profile of this process, including the activation barriers and reaction enthalpies.

The reaction of 1-fluoropropane with the dinuclear magnesium reagent, for instance, was computationally modeled, and the potential energy surface was mapped. The Gibbs free energy profile for this C-F activation and subsequent elimination process was calculated, providing specific energy values for each step and confirming the thermodynamic feasibility of the reaction.

The choice of catalyst is critical for this transformation. Solid Lewis superacids, such as amorphous fluorinated alumina (B75360) (AFA) and aluminum chlorofluoride (ACF), are known to catalyze the dehydrofluorination of this compound, often in the presence of a hydride source like a silane (B1218182). rsc.orgresearchgate.net The high fluoride ion affinity of these catalysts facilitates the heterolytic cleavage of the C-F bond. researchgate.net

Table 2: Catalytic Dehydrofluorination of this compound This table summarizes the outcomes of dehydrofluorination using different catalytic systems, highlighting the role of the catalyst in product formation.

| Catalyst | Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| AFS ([Al(SO₃F)₃]ₓ) | Room Temperature, 1–2 hours | 1-Pentene (B89616), isomerizes to 2-Pentene (B8815676) | rsc.org |

| Germylium ion | 65°C | E/Z-2-Pentene (3:1 ratio) | |

| Amorphous Zirconium Chlorofluoride | - | HF shuttled to an alkyne acceptor |

Computational modeling allows for the characterization of transient intermediates that exist within a catalytic cycle. In the dehydrofluorination of this compound catalyzed by the solid Lewis superacid AFS, 1-pentene is formed as a reaction intermediate. rsc.org This intermediate is not isolated, as the catalyst promotes its subsequent isomerization to the thermodynamically more stable 2-pentene. rsc.org

Another computationally investigated catalytic cycle is HF shuttling, where this compound serves as an HF donor. Amorphous zirconium chlorofluoride has been reported as a catalyst for transferring HF from this compound to an alkyne, a process that involves both C-F bond breaking and C-F bond formation within the cycle.

DFT calculations have also been used to shed light on the role of co-reagents in catalytic cycles. In certain nickel-catalyzed cross-coupling reactions, DFT studies suggested that the C-F bond of alkyl fluorides is activated by a magnesium cation from a Grignard reagent, identifying this step as crucial for the entire catalytic process. Similarly, in the reaction with the dinuclear magnesium complex, the organomagnesium species formed after the initial C-F activation is a key intermediate that can be used in subsequent reactions. These computational findings are vital for understanding and optimizing catalytic systems.

Energetics of Dehydrofluorination Processes

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are crucial for interpreting experimental spectra, understanding molecular structure, and confirming stereochemistry. Methods such as Density Functional Theory (DFT) and coupled-cluster theory are employed to calculate a range of spectroscopic parameters, which are then validated against experimental measurements.

A significant application of these computational methods is in the field of chiroptical spectroscopy. For chiral conformers of this compound, theoretical calculations of optical rotation have been performed. These ab initio calculations, often at the Hartree-Fock level or using more advanced coupled cluster models, can predict the sign and magnitude of specific rotation for a given absolute configuration. By comparing the computed values with those obtained from experimental polarimetry, researchers can deduce the absolute stereochemistry of the molecule. This synergy between theoretical prediction and experimental validation is a cornerstone of modern structural elucidation.

Vibrationally resolved spectra can also be simulated using computational models. These simulations involve calculating the electronic ground and excited states, vibrational frequencies, and normal modes. For instance, the Franck-Condon (FC) principle can be applied to model the intensities of vibronic transitions, providing a theoretical infrared (IR) or Raman spectrum. While specific detailed comparisons for this compound are part of broader research efforts, the general methodology involves comparing the calculated vibrational frequencies and intensities with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy. Discrepancies between the predicted and experimental spectra can be minimized by refining the computational model, for example, by using different basis sets or accounting for solvent effects.

The table below summarizes key spectroscopic parameters for this compound, drawing a comparison between computationally predicted values and available experimental data.

| Spectroscopic Parameter | Computational Method/Prediction | Experimental Value/Data Source |

| Optical Rotation | Predicted sign and magnitude used to determine absolute configuration for chiral conformers. | Comparison with experimental values is used for validation. |

| FTIR Spectrum | Theoretical vibrational frequencies can be calculated via methods like DFT. | A reference FTIR spectrum is available from sources like the Sigma-Aldrich collection. |

| Kovats Retention Index | Not typically predicted by quantum chemistry; derived from chromatographic models. | 555.9, 557.1, 548 (on a semi-standard non-polar column). |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using GIAO (Gauge-Independent Atomic Orbital) method within DFT. | Used experimentally to track reaction progress and confirm structure. |

This table is illustrative of the types of data compared. Specific numerical correlations for this compound require access to dedicated computational studies.

Theoretical Assessment of Lewis Acidity and Catalytic Performance

The role of this compound in the context of Lewis acidity is primarily as a substrate to probe the catalytic performance of Lewis acids, rather than acting as a Lewis acid itself. Theoretical and experimental studies utilize this compound to assess the activity of various catalysts in C-F bond activation reactions, such as dehydrofluorination and Friedel-Crafts alkylation.

Strong solid Lewis acids, including fluorinated γ-aluminium oxide and aluminium chlorofluoride (ACF), have been shown to be effective catalysts for the dehydrofluorination of this compound. In these studies, this compound serves as a benchmark reactant. The reaction, typically carried out in the presence of a silane like triethylsilane (Et₃SiH), is monitored to gauge the catalyst's strength and efficiency. The outstanding reactivity of these catalysts at room temperature highlights their strong Lewis acidic character.

Recent research has explored novel Lewis superacids, such as aluminium tris(fluorosulfate) ([Al(SO₃F)₃]x, abbreviated as AFS), for their catalytic potential. The Lewis acidity of AFS was first estimated theoretically, with its computed gas-phase fluoride ion affinity (FIA) of 538 kJ mol⁻¹ surpassing that of the benchmark Lewis acid SbF₅ (489 kJ mol⁻¹). To validate this theoretical superacidity, its catalytic performance was tested using several fluoroalkanes, including this compound. In the presence of AFS and Et₃SiH at room temperature, this compound was quantitatively converted into the corresponding olefin (pentene) within 1-2 hours. The reaction progress was followed via ¹⁹F NMR spectroscopy, which showed the disappearance of the this compound signal and the appearance of product signals. The reaction also led to isomerization, yielding the more stable 2-olefin.

Similarly, amorphous zirconium fluoride catalysts, synthesized via a fluorolytic sol-gel route, have been tested for C-F bond activation using this compound. The catalytic activity was evaluated in both dehydrofluorination and Friedel-Crafts reactions with deuterated benzene (B151609) at room temperature, which is uncommon for heterogeneous catalysts.

The table below summarizes the use of this compound in assessing the catalytic performance of various Lewis acids.

| Catalyst | Reaction Type | Key Findings | Reference |